An In-depth Technical Guide to 4-Chloro-3,5-difluorocinnamic Acid: A Theoretical and Practical Overview for Researchers
An In-depth Technical Guide to 4-Chloro-3,5-difluorocinnamic Acid: A Theoretical and Practical Overview for Researchers
Abstract: This technical guide provides a comprehensive analysis of 4-Chloro-3,5-difluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. As this compound is not extensively documented in current literature, this paper establishes its foundational chemical identity and proposes robust synthetic routes based on established organic chemistry principles. The guide offers a detailed examination of its theoretical chemical structure, estimated physicochemical properties, and potential spectroscopic characteristics, drawing comparisons with structurally similar analogues. Furthermore, it presents detailed, field-proven protocols for its synthesis via Knoevenagel condensation, Perkin reaction, and Heck reaction. The document concludes with an expert perspective on its potential applications in drug development, grounded in the known structure-activity relationships of halogenated cinnamic acids, and provides essential safety and handling guidelines. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry and the discovery of novel bioactive molecules.
Chemical Identity and Structural Elucidation
4-Chloro-3,5-difluorocinnamic acid is a polysubstituted aromatic compound. The structure features a benzene ring substituted with one chlorine and two fluorine atoms, and a propenoic acid (acrylic acid) side chain. The trans or (E)-isomer is generally the more thermodynamically stable form produced in common synthetic reactions.
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IUPAC Name: (2E)-3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid
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Molecular Formula: C₉H₅ClF₂O₂
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Molecular Weight: 218.59 g/mol
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CAS Number: Not assigned (as of the date of this publication)
Chemical Structure:
Caption: Workflow for Knoevenagel-Doebner Condensation.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
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Catalysis: Add a catalytic amount of piperidine (~0.1 eq) to the solution.
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Condensation: Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed as the intermediate decarboxylates.
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Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
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Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-3,5-difluorocinnamic acid.
Perkin Reaction
The Perkin reaction offers an alternative route using an acid anhydride and its corresponding salt as a weak base. [1][2][3][4]This method generally requires higher temperatures.
Caption: Workflow for the Perkin Reaction.
Experimental Protocol:
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Reaction Setup: Combine 4-chloro-3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask fitted with an air condenser.
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Condensation: Heat the mixture in an oil bath at approximately 180 °C for 4-5 hours.
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Workup: Allow the mixture to cool slightly and then pour it into a beaker of water. Boil the mixture to hydrolyze any remaining acetic anhydride.
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Isolation: After cooling, if the product solidifies, filter it. If it remains oily, extract with a suitable solvent. Acidify the aqueous layer with hydrochloric acid to precipitate the cinnamic acid.
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Purification: Collect the crude product by filtration and recrystallize to obtain the pure compound.
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction. This route would involve coupling an aryl halide, such as 1-bromo-4-chloro-3,5-difluorobenzene, with acrylic acid. [5][6][7]This method is advantageous for its functional group tolerance.
Caption: Workflow for the Mizoroki-Heck Reaction.
Experimental Protocol:
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Precursor Synthesis: Synthesize 1-bromo-4-chloro-3,5-difluorobenzene if not commercially available, for instance, via bromination and Sandmeyer reaction of a suitable difluoroaniline precursor. [8][9]2. Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon).
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Reagent Addition: Add anhydrous DMF, acrylic acid (1.2 eq), and triethylamine (1.5 eq) via syringe.
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Coupling: Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere.
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Workup and Purification: After cooling, dilute the mixture with water and acidify. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography.
Applications in Research and Drug Development
The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. [10]Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [11]
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Enhanced Bioactivity: The presence of chlorine and fluorine on the phenyl ring can significantly modulate the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets. Halogenation has been shown to improve the antimicrobial and cytotoxic activities of various compounds. [12]* Metabolic Stability: The C-F bond is exceptionally strong, and introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
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Modulation of Signaling Pathways: Cinnamic acid derivatives have been reported to interfere with bacterial quorum sensing and inhibit signaling pathways involved in cancer progression. [10][12]It is plausible that 4-Chloro-3,5-difluorocinnamic acid could serve as a scaffold to develop novel modulators of these pathways.
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Precursor for Heterocycles: This molecule is a valuable intermediate for the synthesis of more complex heterocyclic compounds, which are prevalent in many approved drugs.
Safety, Handling, and Storage
While specific toxicological data for 4-Chloro-3,5-difluorocinnamic acid is unavailable, precautions should be based on data from structurally similar compounds like 3,5-difluorocinnamic acid and 4-chlorocinnamic acid. [13][14][15]
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Hazard Classification (Predicted):
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Harmful if swallowed.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
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